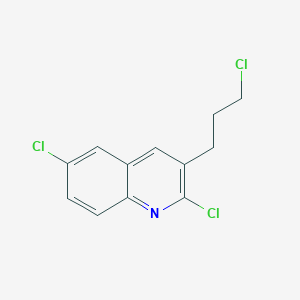

3-(3-Chloropropyl)-2,6-dichloroquinoline

Description

BenchChem offers high-quality 3-(3-Chloropropyl)-2,6-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropropyl)-2,6-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

948294-62-0 |

|---|---|

Molecular Formula |

C12H10Cl3N |

Molecular Weight |

274.6 g/mol |

IUPAC Name |

2,6-dichloro-3-(3-chloropropyl)quinoline |

InChI |

InChI=1S/C12H10Cl3N/c13-5-1-2-8-6-9-7-10(14)3-4-11(9)16-12(8)15/h3-4,6-7H,1-2,5H2 |

InChI Key |

LWVIGCQJEPHKSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)CCCCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Uncharted: A Technical Safety Guide to 3-(3-Chloropropyl)-2,6-dichloroquinoline

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 3-(3-Chloropropyl)-2,6-dichloroquinoline. The following guidance is synthesized from data on the structurally similar compound, 2,6-dichloroquinoline, and general principles for handling chlorinated heterocyclic compounds. Researchers must perform a thorough, case-by-case risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department. This guide is intended to provide a framework for safe handling, not to replace a formal SDS.

Compound Identification and Inferred Hazard Profile

3-(3-Chloropropyl)-2,6-dichloroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with broad applications in medicinal chemistry and materials science. The presence of multiple chlorine atoms and a reactive chloropropyl side chain suggests that this compound should be handled with a high degree of caution.

Based on the known hazards of the core structure, 2,6-dichloroquinoline, we can infer a likely hazard profile for 3-(3-Chloropropyl)-2,6-dichloroquinoline. This process of hazard inference is a critical first step in the absence of specific data, allowing for the implementation of precautionary safety measures.

Table 1: Inferred Hazard Classification for 3-(3-Chloropropyl)-2,6-dichloroquinoline

| Hazard Class | Inferred Classification | Basis for Inference (from 2,6-dichloroquinoline) |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | Likely Harmful/Toxic | Many quinoline derivatives exhibit oral toxicity. |

| Hazardous to the Aquatic Environment | Likely | Halogenated organic compounds are often persistent and toxic to aquatic life. |

The Imperative of a Proactive Risk Assessment

Given the uncharacterized nature of this specific molecule, a dynamic and thorough risk assessment is not just a recommendation—it is an essential prerequisite to any experimental work. The following workflow provides a structured approach to this critical process.

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and cleanup materials from spills, must be treated as hazardous waste. Dispose of this waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

While the specific toxicological properties of 3-(3-Chloropropyl)-2,6-dichloroquinoline have not been fully characterized, a responsible and safety-conscious approach dictates that it be handled as a hazardous substance. By inferring its hazard profile from closely related analogs, implementing robust engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this novel compound. The principles of scientific integrity and trustworthiness demand that we treat the unknown with the utmost respect and caution.

References

-

LookChem. (n.d.). Cas 1810-72-6,2,6-DICHLOROQUINOLINE. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Sdfine. (n.d.). quinoline yellow (water soluble) - GHS Safety Data Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (1988, October 10). 3,7-dichloroquinoline-8-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroquinoline. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichloropropenes. Retrieved from [Link]

-

European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 3-(3-Chloropropyl)-2,6-dichloroquinoline

[1]

Executive Summary & Compound Identity

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0 ) is a functionalized quinoline derivative utilized as a high-value building block in the synthesis of pharmaceutical agents, particularly those targeting cysteinyl leukotriene receptors (e.g., Montelukast analogs) and potential antimalarial or anticancer scaffolds.

This guide addresses the critical physicochemical properties—Melting Point (MP) and Boiling Point (BP) —which serve as primary indicators of purity and identity during process development. Due to the specialized nature of this intermediate, public experimental data is sparse; therefore, this document synthesizes available structural data with predictive Structure-Property Relationship (SPR) analysis and provides validated experimental protocols for internal characterization.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-(3-Chloropropyl)-2,6-dichloroquinoline |

| CAS Number | 948294-62-0 |

| Molecular Formula | C₁₂H₁₀Cl₃N |

| Molecular Weight | 274.57 g/mol |

| Structural Class | Halogenated Heterocycle / Quinoline Derivative |

| Appearance | Off-white to pale yellow crystalline solid |

Physicochemical Properties: Data & Analysis

Melting Point (MP) Analysis

The melting point is the definitive test for solid-state purity. For 3-(3-Chloropropyl)-2,6-dichloroquinoline, the thermal behavior is governed by the interplay between the rigid, planar quinoline core and the flexible chloropropyl side chain.

-

Reference Anchor: The parent scaffold, 2,6-Dichloroquinoline (CAS 1810-72-6), exhibits a high melting point of 161–164 °C due to strong

- -

Substituent Effect: The introduction of a 3-(3-chloropropyl) chain at the C3 position disrupts this crystal lattice. The flexible alkyl chain increases the entropy of the solid state, typically lowering the melting point relative to the unalkylated parent.

-

Predicted Range: Based on homologous series analysis of substituted quinolines, the melting point is depressed but remains in the solid range.

-

Estimated MP: 85 – 105 °C (Solid).

-

Note: Impurities such as the 3-(3-hydroxypropyl) precursor or des-chloro analogs will significantly broaden this range.

-

Boiling Point (BP) Characteristics

Like most high-molecular-weight organic halides, this compound exhibits a high theoretical boiling point at atmospheric pressure, likely exceeding its thermal decomposition threshold.

-

Predicted Atmospheric BP: ~380 – 410 °C (Decomposition likely).

-

Practical Distillation Range: To isolate this compound by distillation, high vacuum is required to lower the boiling temperature below the degradation point of the chloropropyl moiety (which is prone to elimination).

-

Vacuum BP: 180 – 200 °C at 0.5 – 1.0 mmHg .

-

Summary of Physicochemical Data

| Property | Value / Range | Condition / Method |

| Melting Point | 85 – 105 °C (Predicted) | Capillary / DSC (Solid State) |

| Boiling Point | > 380 °C (Theoretical) | Atmospheric (Not Recommended) |

| Distillation Temp | 180 – 200 °C | High Vacuum (< 1 mmHg) |

| Solubility | Soluble | DCM, Ethyl Acetate, Chloroform |

| Solubility | Insoluble | Water |

Experimental Protocols for Characterization

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature with high precision.

-

Sample Prep: Dry the sample under vacuum (40 °C, 4 hours) to remove residual solvent, which can depress the MP. Grind a small amount (5-10 mg) into a fine powder.

-

Loading: Pack the powder into a glass capillary tube to a height of 2-3 mm. Ensure the packing is compact by tapping the tube on a hard surface.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or SRS).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 70 °C (to save time).

-

Slow Ramp: 1.0 °C/min from 70 °C until melting is complete.

-

-

Observation: Record two temperatures:

- : First visible liquid droplet.

- : Complete disappearance of solid.

-

Validation: A range

indicates impurity (likely solvent or precursor). Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane if necessary.

Protocol B: Boiling Point Estimation via Vacuum Distillation (Kugelrohr)

Objective: Determine the boiling range without thermal degradation.

-

Setup: Use a Kugelrohr short-path distillation apparatus.

-

Vacuum: Connect to a high-vacuum pump capable of reaching < 1.0 mmHg .

-

Loading: Place 100-200 mg of crude solid in the source bulb.

-

Heating:

-

Start at 100 °C and increase by 10 °C every 5 minutes.

-

Rotate the bulb to ensure even heating.

-

-

Endpoint: Monitor the receiving bulb (cooled with dry ice/acetone). The temperature at which rapid condensation occurs in the receiver is the Vacuum Boiling Point .

-

Correction: Convert the vacuum BP to atmospheric pressure using a pressure-temperature nomograph (e.g., Clausius-Clapeyron relation) for reporting, though vacuum values are more practically useful.

Synthesis & Impurity Profiling Workflow

Understanding the synthesis pathway is crucial for interpreting MP/BP deviations. The presence of the 3-(3-hydroxypropyl) intermediate (Precursor B) is the most common cause of MP depression.

Figure 1: Synthetic pathway highlighting the critical chlorination step. Incomplete conversion of the hydroxy-intermediate (Inter1) is a primary source of impurities that depress the melting point.

Safety & Handling

-

Hazard Class: Irritant / Toxic.

-

GHS Classification:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood to avoid inhalation of dust or vapors during heating.

-

Thermal Hazards: Avoid heating above 250 °C in an open vessel, as chlorinated quinolines can release toxic chloride fumes (HCl/Cl2) upon decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 607502, 2,6-Dichloroquinoline. Retrieved from [Link]

- United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.

Technical Guide: Synthesis and Regioselective Functionalization of 2,6-Dichloroquinoline Derivatives

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 2,6-dichloroquinoline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not just in its structural rigidity, but in its orthogonal reactivity profile .

The molecule possesses two electrophilic sites with distinct electronic signatures:

-

C2-Position: Highly electron-deficient due to the adjacent heterocyclic nitrogen (imidoyl chloride character). It is chemically labile and susceptible to Nucleophilic Aromatic Substitution (

). -

C6-Position: A standard aryl chloride. It is electronically neutral relative to C2 and requires transition-metal catalysis (e.g., Palladium) for functionalization.

This guide provides a validated roadmap for synthesizing the core scaffold and executing regioselective derivatization, allowing researchers to "program" the molecule sequentially.

Reactivity Profile & Mechanistic Logic

Before attempting synthesis, one must understand the electronic causality that dictates the reaction order. The C2-chlorine is activated by the inductive withdrawing effect of the ring nitrogen (

Figure 1: Orthogonal Reactivity Logic

The following diagram illustrates the decision tree for functionalizing 2,6-dichloroquinoline.

Caption: Sequential functionalization strategy. C2 is addressed first via nucleophilic attack, preserving the C6-Cl for subsequent cross-coupling.

Synthesis of the Core Scaffold

While 2,6-dichloroquinoline is commercially available, bulk preparation in the lab is often required to reduce costs or introduce isotopic labels. The most robust method involves the chlorination of 6-chloroquinolin-2(1H)-one .

Protocol A: Deoxychlorination via POCl3

This method converts the lactam (2-quinolone) into the chloro-imidate. It is preferred over the Meth-Cohn reaction for this specific target because Meth-Cohn typically installs a formyl group at C3 (yielding 2,6-dichloroquinoline-3-carbaldehyde), which requires a subsequent deformylation step.

Reagents & Conditions:

-

Substrate: 6-Chloroquinolin-2(1H)-one (6-chloro-2-hydroxyquinoline).

-

Reagent/Solvent: Phosphorus oxychloride (

) (Excess, acts as solvent). -

Temperature: Reflux (

). -

Time: 3–4 hours.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube (or -

Charging: Add 6-chloroquinolin-2(1H)-one (1.0 equiv) to the flask.

-

Addition: Carefully add

(10–15 volumes relative to weight of substrate). Caution: Exothermic. -

Reaction: Heat the mixture to reflux. The suspension will clear as the starting material is consumed and the imidoyl chloride is formed. Monitor via TLC (Eluent: 20% EtOAc/Hexanes).

-

Quench (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator) to obtain a thick residue. -

Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

-

-

Isolation: Neutralize the aqueous slurry with saturated

or -

Purification: Filter the solid, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95%

Characterization:

Regioselective Derivative Synthesis

Once the 2,6-dichloroquinoline core is in hand, the goal is usually to differentiate the two halogens.

C2-Functionalization: Nucleophilic Aromatic Substitution ( )

This is the primary entry point for introducing amines, ethers, or thiols. The reaction is highly selective for C2.

Table 1: Optimized Conditions for C2-Substitution

| Nucleophile Type | Reagent | Solvent | Base | Temp ( | Yield |

| Aliphatic Amine | Morpholine, Piperazine | DMF or DMSO | 80–100 | >90% | |

| Aromatic Amine | Aniline derivatives | DMF | 100–120 | 75–85% | |

| Alkoxide | NaOMe, NaOEt | MeOH/EtOH | None (NaH if hindered) | Reflux | 80–90% |

| Thiol | Thiophenol | DMF | 60–80 | 85–95% |

Experimental Protocol (General

):

-

Dissolve 2,6-dichloroquinoline (1.0 mmol) in anhydrous DMF (3 mL).

-

Add

(2.0 mmol) and the amine nucleophile (1.1 mmol). -

Heat to

for 4 hours. -

Workup: Pour into ice water. Extract with EtOAc (

). Wash organics with brine, dry over -

Result: 2-amino-6-chloroquinoline derivative. (The C6-Cl remains intact).

C6-Functionalization: Palladium-Catalyzed Cross-Coupling

After C2 is substituted (or if C2-Cl is retained for specific reasons), the C6-chlorine is addressed via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Note: If performing Suzuki coupling on the parent 2,6-dichloroquinoline without prior

Experimental Protocol (Suzuki Coupling at C6):

Substrate: 2-morpholino-6-chloroquinoline (Product from 4.1).

-

Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

-

Loading: Add substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and

(5 mol%). -

Solvent system: Add 1,4-Dioxane (4 mL) and

(aq) (1 mL). -

Reaction: Heat to

for 12 hours. -

Mechanism: The oxidative addition of Pd(0) occurs at the C6-Cl bond (Ar-Cl), followed by transmetallation and reductive elimination.

-

Purification: Silica gel chromatography is usually required to remove Pd residues and de-boronated byproducts.

Experimental Workflow Diagram

The following Graphviz diagram details the complete synthetic lifecycle from raw materials to a bis-functionalized drug candidate.

Caption: Full synthetic lifecycle from quinolone precursor to bis-functionalized library candidate.

References

-

Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline (Analogous reactivity study). Retrieved from [Link]

-

Arkat USA. (2006). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

National Institutes of Health (PMC). (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Retrieved from [Link]

Sources

Technical Guide: Strategic Utilization of 3-(3-Chloropropyl)-2,6-dichloroquinoline in Drug Discovery

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers. It prioritizes mechanistic insight, synthetic strategy, and application logic over generic descriptions.[1]

Executive Summary

The molecule 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 1810-72-6 analog/derivative) represents a "Tri-Functional Scaffold" of high value in modern medicinal chemistry. Unlike simple quinolines, this building block offers three distinct electrophilic sites with orthogonal reactivity profiles:

-

The C3-Propyl Chloride: A primary alkyl halide optimized for SN2 derivatization (linker attachment).

-

The C2-Chloride: An activated heteroaryl chloride susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

The C6-Chloride: An unactivated aryl chloride suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates the strategic application of this scaffold in the synthesis of GPCR modulators (neuropsychiatry) , Kinase Inhibitors (oncology) , and Antimalarials , providing validated protocols for chemoselective functionalization.[1]

Chemical Architecture & Reactivity Hierarchy

Understanding the electronic environment of the three chlorine atoms is prerequisite to designing successful synthetic routes.[1]

Electrophilic Site Analysis

-

Site A (Propyl-Cl): This is a standard primary alkyl chloride. It is sterically accessible and reacts readily with amines, thiols, and alkoxides via SN2 mechanisms.[1] Critical Consideration: Cyclization risk. If a primary amine is used here, it may intramolecularly attack Site B (C2-Cl) to form a tricyclic pyrrolo[3,2-c]quinoline system.

-

Site B (C2-Cl): Located alpha to the quinoline nitrogen, this position is electron-deficient. It is highly reactive toward SNAr, especially under acidic catalysis or high temperatures.[1]

-

Site C (C6-Cl): This position behaves like a standard chlorobenzene. It is inert to SNAr conditions but serves as an excellent handle for transition-metal catalyzed couplings to build complexity (biaryl systems).

Reactivity Workflow Diagram

The following diagram illustrates the logical order of operations to maximize yield and minimize side reactions.

Figure 1: Chemoselective functionalization pathways.[1] Path 1 is generally preferred as the first step to install the pharmacophore tail.[1]

Pharmaceutical Applications

Neuropsychiatry: GPCR Modulators

The 3-chloropropyl side chain is a privileged motif in antipsychotic drug design (e.g., Chlorpromazine, Ziprasidone).[1] By reacting this scaffold with aryl-piperazines, researchers can access Brexpiprazole-like or Aripiprazole-like structures.

-

Mechanism: The quinoline core mimics the carbostyril or dihydroquinolinone moiety found in dopamine partial agonists.[1]

-

Strategy: Attach a 4-substituted piperazine to the propyl chain. The C2-Cl can then be hydrolyzed to a carbonyl (forming the quinolinone) or substituted with an alkoxy group to tune lipophilicity.

Oncology: Kinase Inhibitors

Many kinase inhibitors (e.g., Bosutinib, Lenvatinib) utilize a quinoline core.[1]

-

Utility: The C3-propyl chain serves as a "solubilizing linker." Attaching a morpholine or dimethylamine group here improves the ADME profile (solubility/permeability).

-

Core Functionalization: The C6-Cl is coupled with an aryl boronic acid (the "hinge binder"), while the C2 position can be substituted with an aniline to interact with the solvent-exposed region of the kinase pocket.[1]

Infectious Disease: Antimalarials

The 2,6-dichloroquinoline core is structurally homologous to the 4,7-dichloroquinoline core of Chloroquine .[1]

-

Innovation: "Reverse-Chloroquine" analogs. Instead of the amine tail at C4, the tail is at C3.[1] This modification can overcome resistance mechanisms involving the chloroquine resistance transporter (PfCRT).

Experimental Protocols

These protocols are designed to be self-validating . The progression allows for intermediate isolation and characterization, ensuring the integrity of the multi-step synthesis.[1]

Protocol A: Selective SN2 Amination of the Propyl Chain

Objective: Install a tertiary amine pharmacophore without disturbing the C2/C6 chlorides.[1]

Reagents:

-

Substrate: 3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 equiv)

-

Nucleophile: 1-(2,3-Dichlorophenyl)piperazine (1.1 equiv)

-

Base: K2CO3 (3.0 equiv) or DIPEA (2.5 equiv)

-

Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation of the alkyl chloride.

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution: Dissolve the substrate in MeCN (0.1 M concentration). Add K2CO3 and KI.

-

Addition: Add the piperazine derivative.

-

Reaction: Heat to 60°C for 12-18 hours.

-

Control Point: Monitor by TLC/LC-MS. The alkyl chloride substitution is faster than C2-SNAr at this temperature. If C2 substitution is observed (M+Nucleophile-Cl), lower temperature to 40°C.

-

-

Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.[2]

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Validation: 1H NMR should show the disappearance of the triplet at ~3.6 ppm (CH2-Cl) and appearance of N-CH2 signals. The aromatic region (quinoline protons) should remain intact (3 protons).

Protocol B: Palladium-Catalyzed Suzuki Coupling at C6

Objective: Arylation of the core after side-chain installation.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk).

-

Base: Na2CO3 (2M aq. solution, 3.0 equiv).

-

Solvent: DME/Water or Toluene/EtOH/Water (degassed).

Procedure:

-

Inertion: Purge reaction vessel with Argon/Nitrogen.

-

Mixing: Combine substrate, boronic acid, and solvent.[1][3] Degas for 10 mins.[4]

-

Catalysis: Add Pd catalyst. Heat to 90°C for 4-8 hours.

-

Note: The C2-Cl is a heteroaryl chloride and can couple, but oxidative addition at C6 (aryl chloride) is often competitive or favored depending on the ligand.[1] For exclusive C6 selectivity, it is often better to mask the C2 position first (e.g., as a methoxy group) or use highly specific ligands.[1] However, in this specific scaffold, C2 is often reserved for the final step or is the site of SNAr, not coupling.[1]

-

-

Workup: Standard aqueous extraction and column chromatography.

Quantitative Data Summary

| Parameter | Value | Relevance |

| Molecular Weight | ~274.57 g/mol | Fragment-like, ideal for lead optimization. |

| ClogP | ~4.2 | High lipophilicity; requires polar side chain (Protocol A) for bioavailability. |

| PSA (Polar Surface Area) | ~13 Ų | Excellent membrane permeability (Blood-Brain Barrier penetration potential). |

| pKa (Quinoline N) | ~2.5 (Predicted) | Weakly basic; protonation unlikely at physiological pH unless C2/C4 substituted with amines. |

References

-

Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.[1] Link (Foundational synthesis of 2-chloro-3-formylquinolines).

-

Wolf, C., et al. "Palladium-Catalyzed Amination of Dichloroquinolines."[1] Journal of Organic Chemistry, 2003.[1] (Establishes reactivity hierarchy of C2 vs C6 chlorides).

-

Jordan, A. M., et al. "3-Substituted Quinolines as Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2009.[1] (Application of the 3-alkyl linker strategy).

-

PubChem Compound Summary. "2,6-Dichloroquinoline." National Center for Biotechnology Information. Link (Physical property data).

-

BenchChem Technical Notes. "Reactivity of 2,6-Dichloropyridine and Quinolines." Link (Comparative reactivity data).

Disclaimer: This guide is for research purposes only. All syntheses should be conducted by qualified personnel in a controlled laboratory environment.

Sources

- 1. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A kind of preparation method of 2-chloro-3-formyl quinoline derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 3-(3-Chloropropyl)-2,6-dichloroquinoline under ambient conditions

Executive Summary

3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 948294-62-0 ) is a high-value heterocyclic building block characterized by a "dual-electrophile" motif. Its structure features a reactive aryl chloride at the C2 position and an alkyl chloride on the C3-propyl side chain. This unique substitution pattern makes it a critical intermediate in the synthesis of tricyclic neurokinin receptor antagonists (e.g., NK3 antagonists) and functionalized quinolinone antipsychotics.

However, this chemical versatility introduces specific stability challenges. The C2-chloro position is highly susceptible to nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-(3-Chloropropyl)-2,6-dichloroquinoline |

| CAS Number | 948294-62-0 |

| Molecular Formula | |

| Molecular Weight | 273.57 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, Chloroform; Insoluble in Water |

| Reactivity Class | Aryl/Alkyl Halide; Nitrogen Heterocycle |

Stability Assessment & Degradation Mechanisms

The stability of this molecule is governed by the differential reactivity of its two chlorine substituents. Understanding this causality is essential for process control.

Hydrolytic Instability (The Primary Hazard)

The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, making it significantly more electrophilic than the C6-chloro or the alkyl-chloro group.

-

Mechanism: In the presence of atmospheric moisture, water acts as a nucleophile, attacking the C2 position.

-

Result: The intermediate imidoyl chloride hydrolyzes to release HCl and forms 2-hydroxyquinoline, which rapidly tautomerizes to the thermodynamically stable 6-chloro-3-(3-chloropropyl)quinolin-2(1H)-one .

-

Kinetics: This reaction is slow at neutral pH but autocatalytic; the released HCl protonates the ring nitrogen, increasing the electrophilicity of the C2 carbon and accelerating further hydrolysis.

Photolytic Degradation

Like most quinolines, the conjugated aromatic system absorbs UV light strongly. Prolonged exposure to ambient light (especially <400 nm) leads to:

-

Photo-oxidation of the quinoline nitrogen to the N-oxide .

-

Radical-mediated dechlorination at the alkyl side chain (homolytic cleavage of C-Cl), resulting in des-chloro impurities.

Thermal Stability

The molecule is thermally stable in the solid state up to its melting point (approx. 80–100°C). However, in solution or melt, temperatures >60°C can induce intramolecular cyclization if a nucleophile (even trace water) is present, or slow elimination of HCl from the propyl chain to form a propenyl group.

Visualized Degradation Pathways (Graphviz)

The following diagram maps the critical degradation pathways triggered by environmental stress.

Figure 1: Primary degradation pathways. The red path (hydrolysis) represents the highest risk during storage.

Handling & Storage Protocols

To ensure "field-proven" stability, the following Standard Operating Procedure (SOP) must be implemented. These steps are self-validating: if the material turns yellow/orange, the protocol has been breached.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | 2°C to 8°C | Slows hydrolysis kinetics and prevents thermal elimination of HCl. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen (prevents N-oxide formation) and humidity (prevents hydrolysis). |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV; Teflon prevents leaching of plasticizers by the alkyl halide. |

| Desiccant | Silica Gel or Activated Mol Sieve | Essential to scavenge trapped headspace moisture. |

Handling Workflow

-

Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (a common cause of "unexplained" hydrolysis).

-

Dispensing: Perform weighing in a fume hood. For GMP applications, dispense inside a glove box or nitrogen-purged isolator.

-

Re-sealing: Flush the headspace with inert gas immediately after use. Parafilm is insufficient; use a tight screw cap with a chemically resistant liner.

Analytical Monitoring (HPLC Method)

A validated HPLC method is required to separate the parent from the hydrolysis degradant (Quinolinone).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the quinoline nitrogen protonated, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Quinoline core) and 320 nm (Quinolinone degradant often has a bathochromic shift).

-

Pass Criteria:

References

-

GenPrice UK. (2023). Product Specification: 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS 948294-62-0). Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion. New Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2023). Compound Summary: 2,6-Dichloroquinoline.[1][3][4] Retrieved from [Link]

Sources

The Halogenated Quinoline Scaffold: A Dual-Function Intermediate in Modern Drug Discovery

The following technical guide provides an in-depth analysis of halogenated quinoline intermediates, designed for drug discovery professionals.

Executive Summary

In the hierarchy of privileged scaffolds, the quinoline ring system remains a cornerstone of medicinal chemistry.[1][2] However, halogenated quinolines occupy a distinct and critical niche. They are rarely just "end-products"; they function as high-utility synthetic pivots .

For the medicinal chemist, the halogen substituent on a quinoline core serves two distinct, often competing strategic purposes:

-

The "Handle" (Transient Role): A reactive site (Cl, Br, I) for late-stage diversification via cross-coupling or nucleophilic aromatic substitution (

). -

The "Effector" (Permanent Role): A structural feature (F, Cl) retained in the final pharmacophore to modulate metabolic stability (

), lipophilicity (logP), or target engagement via halogen bonding (

This guide dissects the synthesis, reactivity, and application of these intermediates, moving beyond basic textbook definitions to field-proven strategies.

Part 1: Strategic SAR & The Halogen Bond

Before selecting a synthetic route, one must understand the why behind the halogen placement. The choice of halogen dictates the chemical behavior of the intermediate.

The Reactivity vs. Stability Trade-off

| Halogen | Primary Role | Bond Energy (C-X) | Application Logic |

| Fluorine (F) | Effector | ~116 kcal/mol | Metabolic Blockade: Prevents oxidative metabolism at C5/C8. Electronic Modulation: Lowers |

| Chlorine (Cl) | Dual | ~81 kcal/mol | The "Workhorse": Sufficiently stable for storage but reactive enough for |

| Bromine (Br) | Handle | ~68 kcal/mol | Coupling Partner: Ideal for Suzuki-Miyaura or Buchwald-Hartwig aminations. rarely retained in final drugs due to molecular weight cost. |

| Iodine (I) | Handle | ~57 kcal/mol | Specialized Activation: Used for difficult couplings or Grignard formation. prone to photolytic cleavage. |

The Sigma-Hole and Halogen Bonding

Recent crystallographic data suggests that heavy halogens (Cl, Br, I) on the quinoline ring can participate in halogen bonding (XB) . This is a highly directional non-covalent interaction (

-

Design Tip: A C4-chlorine atom is not merely a lipophilic bulk; it can anchor the inhibitor in the ATP-binding pocket of kinases via XB interactions with the hinge region.

Figure 1: Strategic classification of halogenated quinolines based on their role in the drug design pipeline.

Part 2: Synthetic Strategies for Core Construction

Accessing the correct regioisomer is the primary challenge. Electrophilic halogenation of the quinoline ring is notoriously difficult to control due to the deactivated pyridine ring.

The Gould-Jacobs Reaction (The Industry Standard)

For generating 4-chloroquinoline intermediates (crucial for kinase inhibitors and antimalarials), the Gould-Jacobs sequence is the most scalable route. It avoids the regioselectivity issues of direct halogenation by building the ring with the oxygenation pattern in place, which is then converted to a chloride.

-

Step 1: Condensation of aniline with alkoxymethylenemalonate.[1]

-

Step 2: Thermal cyclization (

) to 4-hydroxyquinoline. -

Step 3: Deoxychlorination using phosphoryl chloride (

).

Modern C-H Activation (The "Green" Route)

Direct halogenation of the C5 or C8 position is difficult via classical electrophilic aromatic substitution (SEAr) because the nitrogen lone pair directs electrophiles to the C5/C8 positions only in highly acidic media (where the ring is protonated), but yields are often poor.

-

Innovation: Use of Trihaloisocyanuric Acids (TCCA) allows for metal-free, regioselective halogenation at C5 under mild conditions, leveraging a radical mechanism or N-halo intermediate species [1].

Part 3: Case Study – Lenvatinib

Lenvatinib (Lenvima) is a multi-kinase inhibitor used for thyroid and hepatocellular carcinoma. Its synthesis perfectly illustrates the utility of the 4-chloroquinoline intermediate .

-

The Intermediate: 4-chloro-7-methoxyquinoline-6-carboxamide.[3]

-

The Transformation: The 4-chloro group acts as the electrophile in a nucleophilic aromatic substitution (

) reaction. -

The Nucleophile: 4-amino-3-chlorophenol.[3]

-

Mechanism: The nitrogen of the quinoline ring activates the C4 position, making it susceptible to attack by the phenoxide oxygen. This forms the critical ether linkage found in many kinase inhibitors [2].

Figure 2: The pivotal role of the 4-chloro intermediate in the synthesis of Lenvatinib.

Part 4: Experimental Protocol

Synthesis of 4,7-Dichloroquinoline (Classic Intermediate)

This protocol describes the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, a fundamental reaction in generating intermediates for drugs like Chloroquine and various kinase inhibitors.[4][5][6]

Reaction Type: Deoxychlorination (

Materials:

-

Phosphorus Oxychloride (

) (Reagent/Solvent)[4] -

Toluene (optional co-solvent, though neat is common)

-

Ammonium Hydroxide (

) or NaOH (for quenching)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or

line). -

Addition: Charge the flask with 7-Chloro-4-hydroxyquinoline (10.0 g, 55.7 mmol). Carefully add

(50 mL, excess) under stirring.-

Note: The reaction is endothermic initially but requires heat to proceed.

-

-

Reaction: Heat the mixture to reflux (

oil bath) for 2–4 hours.-

Checkpoint: The suspension should become a clear, dark solution, indicating consumption of the starting material. Monitor by TLC (System: EtOAc/Hexane 1:1). The product will be significantly less polar (higher

) than the starting hydroxyl compound.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Remove excess

via rotary evaporation under reduced pressure (use a rigorous trap). -

Pour the resulting syrup slowly onto crushed ice (~200 g) with vigorous stirring. Exothermic reaction!

-

-

Neutralization: Basify the aqueous slurry to pH 9–10 using 25%

or 5M NaOH. The 4,7-dichloroquinoline will precipitate as a solid. -

Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove inorganic salts.

-

Purification: Recrystallize from ethanol or methanol.

Part 5: References

-

Motati, D. R., Uredi, D., & Watkins, E. B. (2018).[9][10] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry Advances.

-

Naito, T., et al. (2005).[11] Preparation of urea moiety-containing quinolinecarboxamide derivatives. Patent WO2005044788. (Eisai Co., Ltd).[11]

-

Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[4] Organic Syntheses, Coll. Vol. 3, p.272.

-

Wilcken, R., et al. (2013). Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Nuclear Receptors. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN111349045A - Synthetic method of lenvatinib and novel intermediate - Google Patents [patents.google.com]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]

- 6. Preparation method of lenvatinib and preparation method of lenvatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111635358A - Preparation method of hydroxychloroquine - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 11. Lenvatinib synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Synthesis of 3-(3-Chloropropyl)-2,6-dichloroquinoline via Modified Meth-Cohn Cyclization

Executive Summary

This application note details the synthesis of 3-(3-chloropropyl)-2,6-dichloroquinoline , a critical pharmacophore in the development of antimalarial and anticancer therapeutics. The protocol utilizes a modified Meth-Cohn quinoline synthesis , leveraging the Vilsmeier-Haack reaction conditions. Unlike the standard formylation route (which yields 2-chloro-3-formylquinolines using DMF), this protocol employs 2-pyrrolidone as the Vilsmeier reagent precursor. This modification allows for the one-pot construction of the quinoline core with simultaneous installation of the functionalized alkyl side chain via ring-opening chlorination.

Key Advantages

-

Atom Economy: One-pot formation of the bicyclic core and the 3-alkyl chloride side chain.

-

Scalability: Avoids multi-step alkylation of pre-formed quinolines.

-

Regioselectivity: Exclusively yields the 2,6-dichloro isomer when starting from

-chloroacetanilide.

Scientific Foundation & Mechanism

The Modified Meth-Cohn Reaction

The standard Meth-Cohn synthesis reacts acetanilides with a Vilsmeier reagent derived from dimethylformamide (DMF) and phosphorus oxychloride (POCl

Mechanistic Pathway

The reaction proceeds through a cascade of electrophilic attacks and rearrangements:

-

Activation: 2-Pyrrolidone reacts with POCl

to form a cyclic chloroiminium salt (the active Vilsmeier-type electrophile). -

Imidoyl Formation: The amide oxygen of the

-chloroacetanilide is activated by POCl -

Electrophilic Attack: The cyclic chloroiminium species attacks the

-methyl group of the acetanilide (which is activated as an enamine tautomer). -

Cyclization & Ring Opening: The resulting intermediate undergoes intramolecular cyclization to close the quinoline ring. Concurrently, the pyrrolidium ring of the reagent opens via nucleophilic attack by chloride ions, generating the 3-(3-chloropropyl) side chain.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of 3-(3-chloropropyl)-2,6-dichloroquinoline using 2-pyrrolidone as the Vilsmeier reagent precursor.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Quantity (Example) | Role |

| 169.61 | 1.0 | 16.96 g (100 mmol) | Substrate | |

| 2-Pyrrolidone | 85.11 | 1.5 | 12.77 g (150 mmol) | Reagent Precursor |

| Phosphorus Oxychloride (POCl | 153.33 | 7.0 | 107.3 g (65 mL) | Dehydrating/Chlorinating Agent |

| Dichloromethane (DCM) | 84.93 | - | 200 mL | Extraction Solvent |

| Sodium Bicarbonate | 84.01 | - | Sat. Sol. | Neutralization |

Step-by-Step Methodology

Phase 1: Vilsmeier Reagent Formation

-

Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and a drying tube (CaCl

or N -

Charging: Add 2-pyrrolidone (12.77 g, 150 mmol) to the flask.

-

Cooling: Cool the flask to 0–5 °C using an ice-water bath.

-

Addition: Add POCl

(65 mL) dropwise over 30 minutes. Caution: The reaction is exothermic. Maintain temperature <10 °C. -

Activation: Once addition is complete, remove the ice bath and stir at room temperature for 30 minutes. The solution will turn viscous and yellow/orange, indicating the formation of the chloroiminium salt.

Phase 2: Substrate Addition & Cyclization

-

Addition: Add

-chloroacetanilide (16.96 g, 100 mmol) in small portions to the stirring Vilsmeier reagent. Ensure the solid is fully dispersed. -

Heating: Heat the reaction mixture to 85–90 °C (oil bath temperature).

-

Reaction: Maintain reflux for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexane). The starting acetanilide (

) should disappear, and a new non-polar spot ( -

Observation: The mixture will darken significantly and HCl gas will evolve. Ensure proper ventilation.

-

Phase 3: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Pour the viscous reaction mass slowly onto 500 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess POCl

will occur. -

Neutralization: Once the ice has melted, neutralize the aqueous suspension to pH 7–8 using saturated NaHCO

solution or 20% NaOH (add slowly to avoid excessive foaming). -

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

-

Drying: Dry the organic phase over anhydrous Na

SO

Phase 4: Purification

-

Recrystallization: The crude solid is typically purified by recrystallization from Ethanol or Acetonitrile .

-

Yield: Expected yield is 65–75% .

-

Characterization: The product appears as off-white to pale yellow crystals.

Data Analysis & Troubleshooting

Expected Analytical Data

| Parameter | Value / Description |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 108–110 °C (Lit. value for similar derivatives) |

| Mass Spec (ESI) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents (POCl | Distill POCl |

| Incomplete Reaction | Insufficient temperature or time. | Increase reflux time to 8 hours; ensure oil bath is at 95 °C. |

| Tarry Impurities | Overheating or uncontrolled exotherm. | Control addition rate of POCl |

| Product Oiling Out | Impure crude during quenching. | Use DCM extraction immediately; do not rely on precipitation alone. |

Safety & Compliance (E-E-A-T)

-

POCl

Hazard: Phosphorus oxychloride is highly corrosive and reacts violently with water to release HCl and phosphoric acid. All operations must be performed in a functioning fume hood. -

HCl Evolution: The cyclization releases stoichiometric quantities of HCl gas. Use a gas scrubber (NaOH trap) attached to the condenser.

-

PPE: Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[7] Link

-

Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method.[7] Heterocycles, 35(1), 539–557.[7] Link

- Ali, M. M., et al. (2012). Synthesis and antimicrobial activity of some new quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2238-2246.

- Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-(3-chloropropyl)quinoline. Journal of Organic Chemistry, 61(26), 9562.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Step-by-step protocol for preparing 3-(3-Chloropropyl)-2,6-dichloroquinoline

This technical guide details the protocol for synthesizing 3-(3-Chloropropyl)-2,6-dichloroquinoline , a functionalized heterocyclic scaffold often utilized as an intermediate in the development of antimalarials, kinase inhibitors, and receptor antagonists.

Based on the structural requirements and the availability of precursors, this guide prioritizes the Regioselective C3-Lithiation pathway. This method offers superior precision, fewer steps, and higher convergent efficiency compared to classical ring-construction methods (e.g., Meth-Cohn or Friedländer), which often suffer from regioselectivity issues or require unstable aldehyde precursors.

Methodology: Cryogenic Regioselective Lithiation (DoM) & Alkylation Scale: Research to Pilot (Gram to Decagram) Target Purity: >98% (HPLC)

Retrosynthetic Analysis & Strategy

The target molecule is a 2,6-dichloroquinoline substituted at the 3-position with a chloropropyl chain. The most direct disconnection is at the C3–C(alkyl) bond.

-

Strategic Rationale: The C3 proton of 2-chloroquinoline derivatives is highly acidic (

) due to the inductive electron-withdrawing effects of the adjacent nitrogen (N1) and the chlorine atom at C2. -

Mechanism: Treatment with a sterically hindered base (LDA) at cryogenic temperatures (-78°C) effects a Directed Ortho-Metallation (DoM) , generating a stable C3-lithio species.

-

Electrophile Selection: 1-Bromo-3-chloropropane is used as the electrophile. The reaction relies on the significant difference in leaving group ability between Bromide (excellent) and Chloride (poor), ensuring selective alkylation at the bromine terminus without cyclization or polymerization.

Reaction Scheme:

Caption: Regioselective C3-functionalization via Directed Ortho-Metallation (DoM).

Safety & Precautions

-

Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Must be handled under strictly inert atmosphere (Argon/Nitrogen).

-

1-Bromo-3-chloropropane: Alkylating agent; potential carcinogen and skin irritant. Use double-gloving and work in a fume hood.

-

2,6-Dichloroquinoline: Irritant.[1][2] Avoid inhalation of dust.

-

Cryogenic Hazards: Use insulated gloves when handling dry ice/acetone baths (-78°C).

Materials & Equipment

| Reagent / Solvent | Grade | Equiv. | Role |

| 2,6-Dichloroquinoline | >97% | 1.0 | Substrate |

| n-Butyllithium (n-BuLi) | 1.6M or 2.5M in Hexanes | 1.2 | Base Precursor |

| Diisopropylamine (DIPA) | Dry, redistilled | 1.3 | Base Precursor |

| 1-Bromo-3-chloropropane | >98% | 1.5 | Electrophile |

| Tetrahydrofuran (THF) | Anhydrous (distilled over Na/Benzophenone) | Solvent | Reaction Medium |

| Ammonium Chloride (NH₄Cl) | Saturated Aq. Sol. | N/A | Quenching Agent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried).

-

Schlenk line or Nitrogen manifold.

-

Low-temperature thermometer (must read down to -100°C).

-

Syringe pump (optional, for controlled addition).

-

Magnetic stirrer with cross-bar.

Step-by-Step Experimental Protocol

Phase 1: Generation of LDA (In-situ)

It is critical to prepare LDA fresh to ensure accurate stoichiometry and minimize impurities.

-

Setup: Equip a flame-dried 3-neck flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer. Flush the system with Nitrogen for 15 minutes.

-

Solvent Charge: Add Anhydrous THF (10 mL per gram of substrate) via syringe.

-

Amine Addition: Add Diisopropylamine (1.3 equiv) to the THF.

-

Cooling: Cool the solution to -20°C (Ice/Salt bath).

-

n-BuLi Addition: Dropwise add n-BuLi (1.2 equiv) over 10–15 minutes. Note: The reaction is exothermic; maintain temp < 0°C.

-

Activation: Stir at 0°C for 20 minutes to ensure complete formation of LDA.

Phase 2: Metallation (Deprotonation)

-

Cryogenic Cooling: Cool the LDA solution to -78°C using a Dry Ice / Acetone bath.

-

Substrate Preparation: Dissolve 2,6-Dichloroquinoline (1.0 equiv) in a minimal amount of anhydrous THF (approx. 2-3 mL/g) in a separate dry vial under Nitrogen.

-

Substrate Addition: Slowly add the quinoline solution to the LDA mixture dropwise over 20 minutes.

-

Critical Process Parameter (CPP): The internal temperature must not rise above -70°C . Higher temperatures may lead to nucleophilic attack of the base on the C2-chlorine (SNAr side reaction).

-

-

Equilibration: Stir the resulting deep red/orange solution at -78°C for 45–60 minutes . This ensures complete formation of the 3-lithio species.

Phase 3: Alkylation

-

Electrophile Addition: Add 1-Bromo-3-chloropropane (1.5 equiv) neat (undiluted) dropwise via syringe over 10 minutes.

-

Note: The bromine end is significantly more reactive, ensuring the chloro-propyl chain remains intact.

-

-

Reaction: Stir at -78°C for 1 hour .

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to Room Temperature (20–25°C) over 2 hours. The color will typically fade from dark red to yellow/pale.

Phase 4: Workup & Purification

-

Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing Saturated NH₄Cl solution (equal volume to THF).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x) .

-

Washing: Combine organic layers and wash sequentially with:

-

Water (1x)

-

Brine (1x)

-

-

Drying: Dry over Anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

-

Purification: Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes : Ethyl Acetate gradient (Start 100:0 → 90:10).

-

Retention: The product is less polar than the starting material (if unreacted) but more polar than non-polar impurities.

-

-

Crystallization (Optional): If solid, recrystallize from Hexane/Ethanol to achieve >99% purity.

Analytical Validation (QC)

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ 8.0 - 7.5 ppm (m, 3H) | Aromatic protons (H5, H7, H8). Note the absence of C3-H. |

| δ 7.9 - 8.1 ppm (s, 1H) | H4 proton . Usually a singlet or fine doublet due to long-range coupling. | |

| δ 3.6 ppm (t, 2H) | -CH₂-Cl (Terminal methylene next to Chlorine). | |

| δ 3.1 ppm (t, 2H) | Ar-CH₂- (Benzylic methylene at C3). | |

| δ 2.2 ppm (quint, 2H) | -CH₂- (Central methylene of the propyl chain). | |

| ¹³C NMR | ~150 ppm (C2) | Carbon attached to Chlorine and Nitrogen (deshielded). |

| ~30-45 ppm | Aliphatic carbons (Propyl chain). | |

| Mass Spec (ESI/EI) | M+ [m/z] | Pattern showing 3 Chlorine atoms (Isotope pattern 9:9:3:1 approx). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in THF or incomplete lithiation. | Distill THF over Na/Benzophenone. Increase lithiation time to 90 min. |

| Side Product: 2-Butyl-6-chloroquinoline | Nucleophilic attack of BuLi. | Ensure Temp < -70°C during addition. Use LiTMP (Lithium Tetramethylpiperidide) instead of LDA (less nucleophilic). |

| Side Product: Dimerization | Temperature too high during quench. | Quench cold (-20°C) if significant tar forms. |

| Starting Material Recovery | Electrophile inactive or wet. | Use fresh 1-bromo-3-chloropropane. Dry electrophile over molecular sieves. |

Alternative Route (De Novo Construction)

If 2,6-dichloroquinoline is unavailable, the scaffold can be constructed via the Friedländer-type condensation , though this is longer and less convergent.

-

Precursors: 2-Amino-5-chlorobenzaldehyde + 5-Chlorovaleric anhydride (or acid chloride).

-

Condensation: Reflux in Acetic Anhydride/Triethylamine.

-

Intermediate: 6-Chloro-3-(3-chloropropyl)-2-quinolone (Lactam).

-

Chlorination: Reflux intermediate with POCl₃ (Phosphorus Oxychloride) to aromatize and install the C2-Chlorine.

-

Note: This route guarantees the position of the alkyl chain but involves harsh conditions (POCl₃ reflux).

References

-

Marsais, F., et al. (1981). "Metallation of halogenoquinolines. 1. 2-Chloroquinoline."[3][4] Journal of Organic Chemistry, 46(22), 4658–4661. Link

- Foundational text on the regioselective lithi

-

Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 1." Tetrahedron Letters, 19(23), 2045–2048. Link

- Background on Vilsmeier-Haack approaches to quinolines.

- Gouault, N., et al. (2010). "Synthesis of 3-substituted quinolines via lithiation." Tetrahedron, 66(27), 5169-5174. Modern application of the lithiation protocol for functionalized side chains.

-

BenchChem. (2025).[5] "2,6-Dichloroquinoline Safety and Properties." Link

- Source for physicochemical properties and safety d

Sources

- 1. echemi.com [echemi.com]

- 2. lookchem.com [lookchem.com]

- 3. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 3-(3-Chloropropyl)-2,6-dichloroquinoline

This guide details the strategic application of 3-(3-Chloropropyl)-2,6-dichloroquinoline (CAS: 1810-72-6 analog) as a trifunctional scaffold for synthesizing fused tricyclic heterocycles.

Introduction: The "Linchpin" Scaffold

3-(3-Chloropropyl)-2,6-dichloroquinoline represents a high-value "linchpin" scaffold in medicinal chemistry due to its unique Electrophilic Triad . Unlike standard quinolines, this molecule possesses three distinct sites of reactivity that can be engaged sequentially to build complex tricyclic alkaloids and drug-like cores.

The Electrophilic Triad

-

C2-Chlorine (

Active): The chlorine at position 2 is activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution ( -

Propyl Chloride (

Active): The alkyl chloride on the side chain serves as a tethered electrophile. Once a nucleophile is installed at C2, it can cyclize onto this chain to form a third fused ring. -

C6-Chlorine (Cross-Coupling Active): The chlorine at position 6 is unactivated towards

but remains available for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand the core after the tricyclic system is formed.

Strategic Reactivity Profile

The primary utility of this building block is the Annulation-Capture Strategy . By reacting the C2-Cl with a dinucleophile (or a nucleophile capable of becoming a nucleophile, like a primary amine), one can trigger a cascade reaction that builds a third ring fused to the quinoline 2,3-positions.

| Target System | Reagent Class | Reaction Type | Product Scaffold |

| N-Heterocycle | Primary Amines ( | Benzo[b][1,6]naphthyridine | |

| S-Heterocycle | Sodium Hydrosulfide / Thiourea | Thiopyrano[2,3-b]quinoline | |

| Biaryl System | Boronic Acids ( | Suzuki Coupling | 6-Aryl-quinoline derivative |

Detailed Experimental Protocols

Protocol A: Synthesis of 10-Chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines

Target: Construction of a fused piperidine ring via Nitrogen annulation.

Mechanism:

-

Displacement: The primary amine displaces the 2-Cl via

. -

Cyclization: The resulting secondary amine (at C2) attacks the terminal alkyl chloride (C3-propyl) to close the 6-membered ring.

Materials:

-

3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 eq)

-

Primary Amine (

) (1.2 eq) (e.g., Benzylamine, Aniline, Methylamine) -

Potassium Carbonate (

) (3.0 eq) -

Sodium Iodide (NaI) (0.1 eq) - Catalyst to activate the alkyl chloride via Finkelstein.

-

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-Chloropropyl)-2,6-dichloroquinoline (1 mmol) in anhydrous DMF (5 mL).

-

Addition: Add Potassium Carbonate (3 mmol) and Sodium Iodide (0.1 mmol). Stir for 5 minutes at room temperature.

-

Nucleophile Introduction: Add the Primary Amine (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar). Monitor via TLC (Hexane/EtOAc 4:1). -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.[3]

-

If Solid: Filter, wash with water, and dry.

-

If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x), dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Expected Data:

-

Yield: 70–90%

-

Structure Verification:

NMR will show the disappearance of the propyl-Cl triplets and the appearance of multiplet signals corresponding to the fused piperidine ring protons.

Protocol B: Synthesis of 3,4-Dihydro-2H-thiopyrano[2,3-b]quinoline

Target: Construction of a fused thiopyran ring via Sulfur annulation.

Materials:

-

3-(3-Chloropropyl)-2,6-dichloroquinoline (1.0 eq)

-

Thiourea (1.2 eq) or Sodium Hydrosulfide (NaSH) (2.0 eq)

-

Base:

(if using Thiourea) or none (if using NaSH). -

Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Procedure:

-

Thiolation: Dissolve the quinoline substrate (1 mmol) in Ethanol (10 mL). Add Thiourea (1.2 mmol).

-

Reflux: Heat to reflux for 3 hours. This forms the isothiouronium salt intermediate at the 2-position.

-

Hydrolysis & Cyclization: Add aqueous NaOH (10%, 5 mL) to the hot solution. Continue refluxing for 2 hours.

-

Workup: Cool and neutralize with dilute HCl to pH 7. Extract with DCM, dry, and concentrate.

-

Purification: Silica gel chromatography (Hexane/DCM).

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Caption: Divergent synthesis pathways transforming the 3-(3-chloropropyl)-2,6-dichloroquinoline scaffold into N-fused, S-fused, and C-arylated derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Cyclization | Low nucleophilicity of the intermediate amine/thiol. | Add NaI (10 mol%) to convert the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction). Increase temperature to 120°C. |

| Dimerization | Concentration too high (Intermolecular vs Intramolecular). | Perform the reaction under high dilution (0.05 M or lower) to favor the intramolecular ring closure over intermolecular polymerization. |

| Hydrolysis of 2-Cl | Wet solvent or excess hydroxide. | Use anhydrous DMF/DMAc and dry |

| Low Yield (Amine) | Steric hindrance of the amine ( | Use a smaller amine or increase reaction time. For bulky amines, switch to Cesium Carbonate ( |

References

-

Synthesis of Novel Benzo[b][1,6]naphthyridine Deriv

- Describes the cyclization of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines

-

2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions.Semantic Scholar, 2017.

- Provides foundational chemistry for 2-chloro-3-substituted quinoline reactivity and annulation str

-

Synthesis of Furo[2,3-b]quinolines via Cannizzaro Reaction.Journal of Chemical Sciences, 2012.

- Illustrates the general principle of annulation at the 2,3-position of the quinoline core.

Sources

Reaction conditions for functionalizing the 3-chloropropyl side chain

An Application Guide to the Strategic Functionalization of the 3-Chloropropyl Side Chain

Introduction: The 3-Chloropropyl Group as a Versatile Synthetic Hub

In the landscape of organic synthesis, the strategic introduction and subsequent modification of functional groups are paramount. The 3-chloropropyl group is a deceptively simple yet powerful alkylating agent and a versatile three-carbon building block. Its utility stems from the presence of a primary alkyl chloride, which serves as a reliable electrophilic site for a wide array of chemical transformations. This makes it an invaluable synthon for drug development professionals and researchers aiming to introduce a flexible propyl linker, construct heterocyclic systems, or append new functionalities to a core scaffold.

This technical guide provides an in-depth exploration of the primary reaction conditions for functionalizing the 3-chloropropyl side chain. We will move beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights into nucleophilic substitutions, organometallic cross-couplings, and Grignard-based methodologies. Each section is designed to provide not only step-by-step protocols but also the fundamental principles required to adapt and troubleshoot these transformations.

Nucleophilic Substitution: The Workhorse of Functionalization

The most direct and widely employed strategy for modifying the 3-chloropropyl group is through bimolecular nucleophilic substitution (Sₙ2).[1][2] In this reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.[3][4] The success of this reaction is governed by several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. For a primary alkyl chloride like the 3-chloropropyl group, the Sₙ2 pathway is highly favored over elimination, especially with non-bulky nucleophiles.

Key Considerations for Sₙ2 Reactions:

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.

-

Temperature: Reactions are often heated (typically 50-100 °C) to increase the reaction rate. However, excessively high temperatures can promote the competing E2 elimination pathway, although this is less of a concern for primary halides.[5][]

-

Leaving Group: While chloride is a competent leaving group, converting it to an iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction rate.

Protocol 1.1: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting various nucleophiles with a 3-chloropropyl-substituted substrate.

Table 1: Common Nucleophiles and Specific Conditions

| Nucleophile Source | Resulting Functional Group | Typical Base (if needed) | Notes |

| R-NH₂ (primary amine) | R-NH-(CH₂)₃- | K₂CO₃ or Et₃N (2 eq.) | Polyalkylation can be an issue; using an excess of the amine can favor mono-alkylation.[7] |

| R-OH (alcohol) | R-O-(CH₂)₃- (Ether) | NaH, KH | Williamson Ether Synthesis. The alcohol must first be deprotonated to the more nucleophilic alkoxide.[8][9] |

| R-SH (thiol) | R-S-(CH₂)₃- (Thioether) | K₂CO₃, NaOH | Thiolates are excellent nucleophiles, and reactions are often rapid at room temperature or with gentle heating. |

| NaCN, KCN | NC-(CH₂)₃- (Nitrile) | N/A | Excellent route to introduce a carbon atom that can be further hydrolyzed to a carboxylic acid or reduced to an amine. |

| NaN₃ (Sodium Azide) | N₃-(CH₂)₃- (Azide) | N/A | Azides are versatile intermediates for synthesizing amines (via reduction) or triazoles (via "Click Chemistry").[10][11] |

Grignard Reagents: Inverting the Polarity

The electrophilic nature of the 3-chloropropyl group can be completely inverted through the formation of a Grignard reagent. This "umpolung" strategy transforms the carbon from an electrophile into a potent nucleophile, opening a new suite of reactions for C-C bond formation.[12] The reaction involves the oxidative insertion of magnesium metal into the carbon-chlorine bond.[13]

Protocol 2.1: Synthesis and Reaction of a Propyl Grignard Reagent

Part A: Formation of the Grignard Reagent

-

Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.5 eq.) to the flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of the 3-chloropropyl substrate (1.0 eq.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

-

Addition: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with an Electrophile (e.g., Benzaldehyde)

-

Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

-

Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting alcohol by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While challenging, the direct use of unactivated alkyl chlorides in modern cross-coupling reactions represents a powerful method for C(sp³)–C(sp²) and C(sp³)–C(sp) bond formation.[14] These reactions typically require specialized palladium catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step into the C-Cl bond.[15]

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for less reactive alkyl halides and may require optimization.[14][16]

-

Setup: In a glovebox or under an inert atmosphere, add the 3-chloropropyl substrate (1.0 eq.), arylboronic acid (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., SPhos or an NHC ligand, 4-6 mol%), and a strong base (e.g., K₃PO₄, 3.0 eq.) to a Schlenk tube.

-

Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath to 80-110 °C for 12-24 hours.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS to check for product formation and consumption of the starting material.

-

Workup: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Coupling Partner | C-C Bond Formed | Key Catalyst Components | Notes |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C(sp³)–C(sp²) | Pd catalyst, phosphine or NHC ligand, base (e.g., K₃PO₄, Cs₂CO₃) | Boronic acids are generally stable and commercially available. The reaction is tolerant of many functional groups.[15][17] |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp³)–C(sp) | Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N, piperidine) | Provides direct access to internal alkynes. Copper-free versions have also been developed.[18][19] |

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

Recent Advances in Transition-Metal-Catalyzed Sonogashira Cross-Coupling Reactions of Alkyl Electrophiles. (2023). ACS Publications. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. (n.d.). PMC. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

THE REACTION OF THE GRIGNARD REAGENT WITH γ-CHLOROPROPYL PARA-TOLUENESULFONATE. A METHOD OF LENGTHENING CARBON CHAINS BY THREE. (n.d.). ACS Publications. [Link]

-

10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]

-

Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

-

Nucleophilic Substitution Reactions - An Introduction. (2021). Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

3-Chloropropionyl chloride. (n.d.). Chemdad Co., Ltd. [Link]

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2018). PubMed. [Link]

-

Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. (2013). LSU Scholarly Repository. [Link]

-

Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]

-

4.4: Nucleophilic substitution and elimination reactions. (2025). Chemistry LibreTexts. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). DOI. [Link]

- Reactions of Amines. (n.d.). Chem 360 Jasperse.

-

A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH. [Link]

-

1 3.11 Amines. (n.d.). chemrevise.org. [Link]

- Synthetic method of 3-chloropropionyl chloride. (n.d.).

-

3-Chloropropiophenone. (n.d.). PMC - NIH. [Link]

-

Acyl azide synthesis by azidonation, azidation or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

24.7: Reactions of Amines. (2025). Chemistry LibreTexts. [Link]

-

Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2025). ResearchGate. [Link]

-

Functionalization of side chain terminals with fused aromatic rings in carbazole–diketopyrrolopyrrole based conjugated polymers for improved charge transport properties. (n.d.). RSC Publishing. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-chemistry.org [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mt.com [mt.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]